molecular formula C8H7BrFNO B13059188 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13059188
M. Wt: 232.05 g/mol
InChI Key: VBTHEEIQMYZFBV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-hydroxybenzaldehyde and 3-bromoaniline.

    Cyclization Reaction: The key step involves the cyclization of these starting materials to form the benzofuran ring.

    Amination: The final step involves the introduction of the amine group at the 3-position of the benzofuran ring. This can be accomplished using various amination reagents and conditions.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to and modulate the activity of various enzymes and receptors. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar compounds to 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine include:

The uniqueness of this compound lies in its specific halogen substitutions and amine group, which contribute to its distinct chemical and biological properties.

Biological Activity

7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a heterocyclic compound that has garnered attention due to its potential biological activities. Its unique structure, characterized by a benzofuran core with bromine and fluorine substituents, suggests various interactions with biological targets. This article reviews the compound's biological activities, including its antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.

  • Molecular Formula : C8H8BrFNO
  • Molecular Weight : Approximately 232.05 g/mol

The presence of bromine and fluorine enhances the compound's reactivity, making it suitable for various chemical transformations and biological interactions.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. In particular, studies have shown that this compound has activity against various pathogens:

Pathogen Activity Minimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosisAntimycobacterial8 μg/mL
Staphylococcus aureusAntibacterial29.76 μg/mL
Candida albicansAntifungal11.38 μg/mL

The compound's structure allows it to inhibit the growth of these pathogens effectively, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

This compound has shown promise in cancer research. Its mechanism of action appears to involve the inhibition of specific kinases associated with cell proliferation:

Cancer Type Mechanism of Action Reference
Breast CancerInhibition of cell signaling pathways
Lung CancerInduction of apoptosis

In vitro studies suggest that the compound may induce cell cycle arrest and promote apoptosis in cancer cells, indicating its potential as an anticancer agent.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes critical for various cellular processes:

Enzyme Target Inhibition Type Reference
Protein KinaseCompetitive inhibition
Bromodomain ProteinsSelective inhibition

These interactions suggest that this compound could be developed into a therapeutic agent targeting specific diseases linked to these enzymes.

Case Studies

  • Antimycobacterial Study : A series of benzofuran derivatives were synthesized and evaluated for their activity against M. tuberculosis. The study found that compounds with similar structures to this compound exhibited MIC values as low as 8 μg/mL, indicating strong potential for treating tuberculosis .
  • Cancer Cell Line Study : In a study involving breast cancer cell lines, this compound was shown to significantly reduce cell viability at concentrations above 10 μM, suggesting effective anticancer properties through apoptosis induction.

Properties

Molecular Formula

C8H7BrFNO

Molecular Weight

232.05 g/mol

IUPAC Name

7-bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7BrFNO/c9-6-2-4(10)1-5-7(11)3-12-8(5)6/h1-2,7H,3,11H2

InChI Key

VBTHEEIQMYZFBV-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C(=CC(=C2)F)Br)N

Origin of Product

United States

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